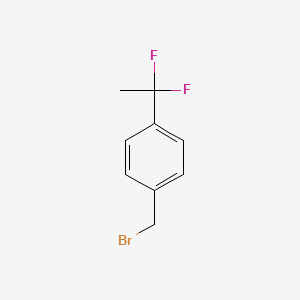

1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene is an organic compound featuring a benzene ring substituted with a bromomethyl group and a 1,1-difluoroethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene typically involves large-scale bromination and difluoroalkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (S<sub>N</sub>2) reactions with a range of nucleophiles.

Elimination Reactions

Under basic conditions, the bromomethyl group can undergo elimination to form a methylene intermediate.

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s reactivity is modulated by the electron-withdrawing –CF<sub>2</sub>CH<sub>3</sub> group, which deactivates the ring and directs incoming electrophiles to specific positions.

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed cross-coupling reactions.

Radical Reactions

The C–Br bond in the bromomethyl group can undergo homolytic cleavage under radical initiation.

| Initiator | Conditions | Product | Application |

|---|---|---|---|

| AIBN | Toluene, 80°C | Polymeric networks | Used in controlled polymerization . |

| Light (hv) | CCl<sub>4</sub>, RT | Benzyl radical adducts | Forms C–C bonds with alkenes . |

Hydrolysis Reactions

The bromomethyl group hydrolyzes to a hydroxymethyl group under aqueous conditions.

| Conditions | Product | Byproducts |

|---|---|---|

| H<sub>2</sub>O/NaOH, reflux | 4-(1,1-Difluoroethyl)benzyl alcohol | HBr |

| AgNO<sub>3</sub>/H<sub>2</sub>O | Same as above | AgBr precipitate |

Key Research Findings

-

Steric Effects : The –CF<sub>2</sub>CH<sub>3</sub> group hinders ortho-directed reactions, favoring meta or para substitution in EAS .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to nonpolar solvents .

-

Thermal Stability : Decomposition occurs above 150°C, releasing HF and Br<sub>2</sub> .

Applications De Recherche Scientifique

Organic Synthesis

1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene serves as a versatile building block in organic synthesis. The bromomethyl group allows for nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is particularly useful for constructing complex molecular architectures:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse organic compounds.

- Cross-Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Polymer Chemistry

The presence of the difluoroethyl group enhances the compound's utility in polymer chemistry. It can undergo addition reactions leading to the formation of polymers with unique properties:

- Polymerization Reactions : The compound can be used as a monomer in polymerization processes to create high-performance materials.

- Cross-Linking Agents : Its ability to form stable structures under different conditions makes it valuable in evaluating cross-linking agents for polymers.

Research into the biological implications of similar compounds suggests potential antimicrobial and anti-inflammatory properties:

- Antimicrobial Activity : Compounds with similar structural features have shown effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Properties : The difluoroethyl group may enhance the anti-inflammatory effects of related compounds, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the applications of this compound:

- Synthesis of Complex Molecules : A study demonstrated its use as an intermediate in synthesizing complex organic molecules, showcasing its versatility in organic synthesis.

- Material Science Applications : Investigations into its incorporation into polymers revealed enhanced stability and unique electronic properties, making it suitable for electronic device fabrication.

- Biological Interactions : Preliminary studies indicate that compounds containing similar functional groups may interact with biomolecules, suggesting potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoroethyl group can influence the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 1-(Bromomethyl)-3-(1,1-difluoroethyl)benzene

- 1-Bromo-2-(1,1-difluoroethyl)benzene

Comparison: 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for distinct applications .

Activité Biologique

1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene, also known by its CAS number 1654773-79-1, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, toxicological implications, and potential therapeutic applications.

- Molecular Formula: C₈H₈BrF₂

- Molecular Weight: 227.05 g/mol

- Structure: The compound features a bromomethyl group and a difluoroethyl substituent attached to a benzene ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its binding affinity to proteins or nucleic acids.

- Receptor Binding: Preliminary studies suggest that compounds with similar structures can act as ligands for various receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition: The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

Toxicological Studies

Research into the toxicological profile of this compound is limited but essential for understanding its safety and potential health risks:

- Acute Toxicity: Initial assessments indicate that compounds containing bromine and fluorine can exhibit varying degrees of toxicity depending on their concentration and exposure routes.

- Chronic Effects: Long-term exposure studies are necessary to determine any carcinogenic or mutagenic effects associated with this compound. Given the structural similarities to benzene derivatives known for their toxicity, caution is warranted.

Case Study: Interaction with Biological Systems

A case study examining the interaction of fluorinated benzene derivatives with human cells demonstrated that such compounds could induce oxidative stress through the generation of reactive oxygen species (ROS). This effect may lead to cellular damage and has implications for understanding the carcinogenic potential of halogenated aromatic compounds.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Biological Activity | Toxicity Profile |

|---|---|---|---|

| Benzene | C₆H₆ | Carcinogenic | High |

| 1-Bromo-4-fluorobenzene | C₇H₆BrF | Moderate receptor binding | Moderate |

| 1-(Bromomethyl)-4-fluorobenzene | C₈H₈BrF | Potential enzyme inhibition | Low to moderate |

Propriétés

IUPAC Name |

1-(bromomethyl)-4-(1,1-difluoroethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-9(11,12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHSEVUFGUSOOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CBr)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.